molecular formula C11H8BrClN2O B2770563 3-(4-Bromo-2-chlorophenyl)-2-cyano-n-methylprop-2-enamide CAS No. 1436374-87-6

3-(4-Bromo-2-chlorophenyl)-2-cyano-n-methylprop-2-enamide

Cat. No.: B2770563
CAS No.: 1436374-87-6
M. Wt: 299.55
InChI Key: NYENZXLCZIVMEI-UHFFFAOYSA-N
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Description

3-(4-Bromo-2-chlorophenyl)-2-cyano-n-methylprop-2-enamide is an organic compound characterized by the presence of a bromo and chloro substituent on a phenyl ring, a cyano group, and an enamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-2-chlorophenyl)-2-cyano-n-methylprop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-2-chlorobenzaldehyde, which undergoes a Knoevenagel condensation reaction with malononitrile in the presence of a base such as piperidine to form (E)-3-(4-Bromo-2-chlorophenyl)-2-cyanoacrylonitrile.

    Formation of Enamide: The cyanoacrylonitrile intermediate is then reacted with N-methylamine under controlled conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-2-chlorophenyl)-2-cyano-n-methylprop-2-enamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromo and chloro substituents on the phenyl ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The cyano group can be reduced to an amine, while the enamide structure can undergo oxidation to form corresponding oxo compounds.

    Addition Reactions: The double bond in the enamide structure can participate in addition reactions with electrophiles.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of substituted phenyl derivatives.

    Reduction: Conversion to amine derivatives.

    Oxidation: Formation of oxo compounds.

Scientific Research Applications

3-(4-Bromo-2-chlorophenyl)-2-cyano-n-methylprop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2-chlorophenyl)-2-cyano-n-methylprop-2-enamide involves its interaction with specific molecular targets. The cyano group and the enamide structure are key functional groups that can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    (E)-4-Bromo-N-(3-bromothiophen-2-yl)methylene-2-methylaniline: Similar structure with bromo substituents and an enamide linkage.

    Indole Derivatives: Compounds with similar aromatic structures and potential biological activities.

Uniqueness

3-(4-Bromo-2-chlorophenyl)-2-cyano-n-methylprop-2-enamide is unique due to the combination of bromo and chloro substituents on the phenyl ring, along with the cyano and enamide functional groups. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from other similar compounds.

References

  • A brief review of the biological potential of indole derivatives
  • US7579473B2 - c-Met modulators and methods of use
  • CERTAIN CHEMICAL ENTITIES, COMPOSITIONS, AND METHODS - NEUPHARMA, INC.
  • Common Chemical CAS Number List
  • Chemical IntermediatesESOM Chemical
  • Structural Analysis and Reactivity Insights of - MDPI
  • aminopyrimidine (CHEBI:38338) - EMBL-EBI
  • Product Category - ChemBK
  • PROTAC R&D Service Platform | Medicilon Platforms
  • Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful …
  • Palladium (0) Catalyzed Synthesis of - MDPI
  • Recent Advances in the Synthesis of Selenophenes and Their Derivatives
  • Azomethine as Potential Corrosion Inhibitor for Different … - Springer

Properties

IUPAC Name

(E)-3-(4-bromo-2-chlorophenyl)-2-cyano-N-methylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrClN2O/c1-15-11(16)8(6-14)4-7-2-3-9(12)5-10(7)13/h2-5H,1H3,(H,15,16)/b8-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYENZXLCZIVMEI-XBXARRHUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=CC1=C(C=C(C=C1)Br)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)/C(=C/C1=C(C=C(C=C1)Br)Cl)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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